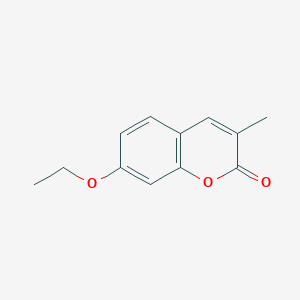

7-Ethoxy-3-methyl-2H-chromen-2-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H12O3 |

|---|---|

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

7-ethoxy-3-methylchromen-2-one |

InChI |

InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3 |

Clave InChI |

USRRCJHNGOYVOI-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C |

Origen del producto |

United States |

Synthetic Methodologies for 7 Ethoxy 3 Methyl 2h Chromen 2 One and Its Analogues

Classical Synthetic Routes to 2H-Chromen-2-one Core Structures

The synthesis of the foundational coumarin (B35378) ring system has been extensively studied, leading to several named reactions that are now considered classical routes. These methods typically involve the condensation of phenols or their derivatives with various carbonyl-containing compounds.

Pechmann Condensation and Its Mechanistic Variants

The Pechmann condensation is one of the most widely employed methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.org Discovered by German chemist Hans von Pechmann, this reaction is catalyzed by strong acids such as concentrated sulfuric acid, methanesulfonic acid, or Lewis acids like aluminum chloride. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through several key steps:

Transesterification: The acid catalyst facilitates an initial transesterification between the phenol and the β-ketoester. wikipedia.org

Intramolecular Electrophilic Attack: The activated carbonyl group then attacks the aromatic ring at the position ortho to the hydroxyl group, in a manner similar to a Friedel-Crafts acylation, to form a new ring. wikipedia.org

Dehydration: The final step is the elimination of a water molecule to form the stable α,β-unsaturated lactone structure of the coumarin ring. wikipedia.org

For activated phenols like resorcinol (B1680541), the reaction can proceed under milder conditions. wikipedia.org The synthesis of 7-hydroxy-4-methylcoumarin, a direct precursor to many 7-substituted coumarins, is a classic example using resorcinol and ethyl acetoacetate (B1235776). jetir.orgyoutube.com Various catalysts have been explored to improve yields and create more environmentally benign processes.

| Catalyst | Conditions | Key Advantage(s) | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Low temperature (0-10°C) to RT | Traditional, effective, high yield for simple substrates. | jetir.org |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Variable temperatures | Effective for a range of phenols. | scienceinfo.comencyclopedia.pub |

| Tungstate Sulphuric Acid (TSA) | 120°C, solvent-free | Reusable, heterogeneous catalyst. | nih.gov |

| Zirconia-based catalysts | Solvent-free | Heterogeneous, environmentally friendly. | nih.govtaylorandfrancis.com |

| FeF₃ | Solvent-free, microwave irradiation | Eco-friendly, rapid reaction times. | taylorandfrancis.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another versatile route to the coumarin nucleus. This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives (e.g., diethyl malonate) or β-ketoesters (e.g., ethyl acetoacetate). scienceinfo.comnih.govnih.gov The reaction is generally catalyzed by a weak base like piperidine (B6355638) or pyridine. nih.govic.ac.uk

The process starts with the base-catalyzed condensation between the aldehyde and the active methylene compound to form a stable intermediate. This is followed by an intramolecular esterification or lactonization, often facilitated by heating, which closes the ring to yield the coumarin product. youtube.com This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. researchgate.netsapub.org Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation for coumarin synthesis, often under solvent-free conditions. ic.ac.uk

Perkin, Kostanecki-Robinson, and Reformatsky Reactions in Coumarin Synthesis

Several other classical reactions have been adapted for coumarin synthesis.

Perkin Reaction : This was the first method reported for coumarin synthesis in 1868. It involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride (B1165640) (like acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate), which acts as a base catalyst. scienceinfo.comencyclopedia.pub The reaction proceeds via an intermediate, ortho-hydroxycinnamic acid, which spontaneously undergoes lactonization to form the coumarin ring. jmchemsci.com

Kostanecki-Robinson Reaction : This method produces coumarins (or more commonly, chromones) by reacting an o-hydroxyaryl ketone with an aliphatic anhydride. jmchemsci.com It allows for the synthesis of coumarins substituted at the C3 or C4 positions. jmchemsci.com

Reformatsky Reaction : While less common, the Reformatsky reaction can be used. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. For coumarin synthesis, it would typically involve a salicylaldehyde derivative. nih.govnih.gov

Multi-component Reaction Strategies

Modern synthetic approaches often favor multi-component reactions (MCRs) due to their efficiency, atom economy, and operational simplicity. These one-pot strategies combine three or more reactants to form the final product without isolating intermediates. researchgate.net For coumarin synthesis, MCRs can involve the reaction of a salicylaldehyde, an active methylene compound, and a catalyst in a single step. sciforum.net For instance, three-component reactions of salicylic (B10762653) aldehydes, malononitrile, and various N-nucleophiles have been investigated to produce complex chromene derivatives. sciforum.net These methods are often enhanced by microwave assistance, leading to rapid reaction times and high yields. researchgate.net

Targeted Synthesis of 7-O-Substituted Coumarins

To synthesize the specific compound 7-Ethoxy-3-methyl-2H-chromen-2-one, a 7-hydroxycoumarin precursor is required. The introduction of the ethoxy group at the C7 position is a critical functionalization step, typically achieved through alkylation.

Alkylation Strategies for 7-Hydroxycoumarin Precursors

The most common and direct method for preparing 7-alkoxycoumarins is the Williamson ether synthesis. This involves the O-alkylation of a 7-hydroxycoumarin precursor, such as 7-hydroxy-4-methylcoumarin. acs.orgursinus.edu The reaction is performed by treating the phenolic hydroxyl group with a suitable base to form a phenoxide anion, which then acts as a nucleophile, attacking an alkylating agent.

For the synthesis of 7-ethoxy-3-methyl-2H-chromen-2-one, the precursor 7-hydroxy-3-methylcoumarin would be reacted with an ethylating agent like ethyl bromide or iodoethane. chemicalbook.com

General Procedure:

The 7-hydroxycoumarin is dissolved in a suitable solvent, commonly acetone (B3395972) or dimethylformamide (DMF). chemicalbook.comresearchgate.net

A base is added to deprotonate the hydroxyl group. Potassium carbonate (K₂CO₃) is a widely used base for this purpose. chemicalbook.comresearchgate.net

The ethylating agent (e.g., ethyl bromide) is added to the mixture, which is often heated under reflux to drive the reaction to completion. chemicalbook.com

After the reaction is complete, a standard workup involving quenching with water and extraction with an organic solvent yields the desired 7-ethoxycoumarin (B196162) product. chemicalbook.com

The choice of base and solvent can influence the reaction's efficiency and yield.

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Umbelliferone (B1683723) (7-hydroxycoumarin) | Alkyl bromide | K₂CO₃ | Acetone | Reflux | chemicalbook.com |

| 7-Hydroxycoumarin | α-bromoacetamide | Cs₂CO₃ | Acetonitrile | 50°C | acs.org |

| 7-Hydroxycoumarin dimer | N-Boc-3-bromopropylamine | K₂CO₃ | DMF | 100-110°C | researchgate.net |

| 7-Hydroxy-4-methylcoumarin | Appropriate sulfonyl chloride | Triethylamine | Dichloromethane | 0°C to RT | mdpi.com |

Specific Synthesis of the 7-Ethoxy Moiety

The introduction of the 7-ethoxy group onto the coumarin scaffold is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com This well-established method involves the reaction of a 7-hydroxycoumarin derivative with an ethylating agent in the presence of a base. chemicalbook.com

A general procedure for the synthesis of 7-O-alkylated umbelliferone derivatives, which can be adapted for the ethoxy analogue, involves reacting 7-hydroxy-2H-chromen-2-one with an alkyl bromide. chemicalbook.com In a typical reaction, 7-hydroxy-2H-chromen-2-one is treated with potassium carbonate in anhydrous acetone under reflux and a nitrogen atmosphere. After a short period, an ethylating agent, such as ethyl bromide, is added, and the mixture is refluxed for several hours. chemicalbook.com The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. chemicalbook.com Purification by column chromatography yields the desired 7-ethoxycoumarin. chemicalbook.com A yield of 92% has been reported for this specific transformation. chemicalbook.com

The Williamson ether synthesis proceeds via an S(_N)2 mechanism, where the alkoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent. wikipedia.org Primary alkyl halides, like ethyl bromide, are ideal for this reaction as they are less prone to side reactions such as elimination. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like acetone or dimethylformamide often being used. masterorganicchemistry.com

Green Chemistry Approaches in 2H-Chromen-2-one Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for coumarin synthesis. organic-chemistry.org These "green" approaches aim to reduce or eliminate the use of hazardous solvents and catalysts, minimize energy consumption, and simplify reaction procedures. organic-chemistry.orgarabjchem.org Key strategies include microwave-assisted synthesis, ultrasound-assisted protocols, solvent-free reactions, and the use of ionic liquids or deep eutectic solvents. organic-chemistry.orgarabjchem.orgcjcatal.comrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions. mdpi.comarabjchem.org In the context of coumarin synthesis, microwave-assisted Pechmann condensation has been extensively studied. mdpi.commdpi.com

For instance, the synthesis of 7-hydroxy-4-methylcoumarin, a precursor to many other coumarin derivatives, has been achieved in high yields under solvent-free conditions using various solid acid catalysts under microwave irradiation. mdpi.commdpi.com One study reported the use of fly ash, a byproduct from thermal power stations, as a catalyst for the Pechmann condensation of resorcinol and ethyl acetoacetate. Using 20 mol% of the catalyst and microwave irradiation at 300W, a 98% yield of 7-hydroxy-4-methylcoumarin was obtained.

Another approach utilized FeF(_3) as a catalyst under solvent-free microwave conditions, achieving a 95% yield of 7-hydroxy-4-methyl-chromen-2-one in just 7 minutes. mdpi.com The catalyst could also be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, Amberlyst-15, a solid acid catalyst, has been shown to be highly effective, affording a 97% yield of 7-hydroxy-4-methylcoumarin after 20 minutes of microwave irradiation. mdpi.com

The table below summarizes the results of various microwave-assisted syntheses of coumarin derivatives.

| Catalyst | Reactants | Solvent | Power/Temp | Time | Yield (%) | Reference |

| Fly Ash (20 mol%) | Resorcinol, Ethyl acetoacetate | Solvent-free | 300W | Not specified | 98 | |

| FeF(_3) (0.05 g) | Resorcinol, Ethyl acetoacetate | Solvent-free | Not specified | 7 min | 95 | mdpi.com |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Solvent-free | Not specified | 20 min | 97 | mdpi.com |

| SnCl(_2).2H(_2)O (10 mol%) | Resorcinol, Ethyl acetoacetate | Solvent-free | 800W | 260 s | 55.25 | researchgate.netui.ac.id |

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation is another non-conventional energy source that has been successfully applied to the synthesis of coumarins. arabjchem.orgnih.gov Sonication enhances chemical reactions through the phenomenon of acoustic cavitation, which generates localized high pressures and temperatures, leading to accelerated reaction rates and improved yields. tandfonline.com This method is considered environmentally friendly due to its energy efficiency and often milder reaction conditions. tandfonline.com

The Pechmann reaction for the synthesis of substituted coumarins has been effectively catalyzed by poly(4-vinylpyridinium) hydrogen sulfate (B86663), a solid acid catalyst, under ultrasound irradiation at room temperature and neat (solvent-free) conditions. nih.gov This approach offers high yields and short reaction times, avoiding the need for toxic solvents and catalysts. nih.gov Similarly, the synthesis of 3-aryl coumarin derivatives from salicylaldehyde and phenyl acetyl chloride has been reported to be faster and higher yielding under ultrasound irradiation compared to conventional heating. scirp.org

Ultrasound has also been employed in one-pot, multi-component reactions to generate coumarin derivatives. For example, the synthesis of bis(4-hydroxycoumarin) derivatives has been achieved in high yields at room temperature through an ultrasound-assisted reaction, which boasts a simple work-up and short reaction times. iau.ir

Solvent-Free and Catalyst-Free Methods

Conducting reactions under solvent-free or "neat" conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. organic-chemistry.orgorientjchem.org Several coumarin syntheses have been developed that proceed efficiently without a solvent, often in conjunction with other green techniques like microwave irradiation or mechanochemistry. mdpi.comorganic-chemistry.orgrsc.org

The Pechmann condensation of phenols with ethyl acetoacetate has been successfully carried out under solvent-free conditions using glutamic acid as a catalyst, with the reaction mixture being heated at 110°C for 15 minutes. orientjchem.org Another example involves the use of p-toluenesulfonic acid as a catalyst for the reaction between resorcinol and ethyl acetoacetate at 60°C, yielding 7-hydroxy-4-methylcoumarin in 98% yield. organic-chemistry.org

Mechanochemical synthesis, which involves grinding solid reactants together, often in the presence of a catalyst, is another solvent-free approach. rsc.org The Pechmann condensation has been achieved by ball milling phenol derivatives with β-ketoesters in the presence of methanesulfonic acid at ambient temperature, resulting in high yields and avoiding the use of hazardous acids or solvents. rsc.org

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. nih.govcjcatal.comresearchgate.netrsc.org They can act as both solvents and catalysts in organic reactions. nih.gov

Brønsted acidic ionic liquids have been shown to be effective catalysts for the Pechmann condensation of phloroglucinol (B13840) with β-keto esters under solvent-free conditions, producing 5,7-dihydroxy-4-methylcoumarin (B191047) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) in good to excellent yields. cjcatal.com These catalysts are environmentally benign and can be easily recovered and reused. cjcatal.com Similarly, a doubly Brønsted acidic task-specific ionic liquid has been used to synthesize various substituted coumarin derivatives in good to excellent yields at room temperature with reduced reaction times. nih.gov This ionic liquid catalyst could be recycled and reused up to five times. nih.gov

The use of 1,3-dimethylimidazolium (B1194174) methyl sulfate ([MMIm][MSO4]) as both a solvent and catalyst for the Knoevenagel condensation of o-hydroxybenzaldehydes to produce coumarins has also been reported, with the reaction proceeding in high yields. researchgate.net A key advantage of using ionic liquids is the often simple work-up procedure and the ability to reuse the solvent/catalyst system. researchgate.netresearchgate.net

Derivatization Strategies of the 7-Ethoxy-3-methyl-2H-chromen-2-one Scaffold

The 7-ethoxy-3-methyl-2H-chromen-2-one scaffold can be further modified to generate a library of new compounds with potentially interesting properties. Derivatization can occur at various positions on the coumarin ring system.

One common strategy involves electrophilic substitution reactions on the aromatic ring. For example, the Duff reaction can be used to introduce a formyl group at the 8-position of a 7-hydroxycoumarin, which can then be further functionalized. nih.gov While not directly on the target molecule, this illustrates a typical derivatization pathway for related coumarins.

Another approach is to modify the substituents already present on the coumarin ring. For instance, the methyl group at the 3-position could potentially be halogenated or oxidized to introduce further functionality. Similarly, the ethoxy group at the 7-position, while generally stable, could be cleaved under harsh conditions to regenerate the hydroxy group, allowing for the introduction of different ether or ester linkages.

Furthermore, the double bond in the pyrone ring can undergo various addition reactions, although this often leads to the loss of the characteristic coumarin structure. More complex derivatizations can involve building additional rings onto the coumarin scaffold. For example, pyrano[2,3-h]coumarins have been prepared through one-pot, three-component reactions of 5,7-dihydroxy-4-substituted coumarins. cjcatal.com While the starting material is different, this highlights the potential for annulation reactions on the coumarin core.

The synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide from a 3-acetamidocoumarin (B125707) derivative showcases a derivatization strategy at the 3-position, converting an acetamido group into a reactive maleimide (B117702) functionality. rsc.org

Functionalization at Position 3 (e.g., Acetylation, Arylation)

The C-3 position of the coumarin ring is a frequent target for synthetic modification. Introducing acetyl or aryl groups at this position can significantly influence the molecule's properties.

Acetylation: The synthesis of 3-acetylcoumarins is a key transformation, providing an important intermediate for further derivatization. researchgate.net A common method involves the Knoevenagel condensation of a salicylaldehyde with ethyl acetoacetate. researchgate.net For instance, 3-acetylcoumarin (B160212) can be synthesized using cellulosic sulfonic acid (CSA) as an efficient catalyst under solvent-free conditions, reacting salicylaldehyde with ethyl acetoacetate to yield the product. researchgate.net The resulting 3-acetyl group is a versatile handle for a variety of subsequent reactions, including the synthesis of heterocyclic derivatives. researchgate.net

Arylation: The introduction of an aryl group at the C-3 position of coumarins is of great interest for creating compounds with potential biological activities. nih.gov Several methods have been developed to achieve this transformation regioselectively.

One approach involves the direct arylation of coumarins with arylboronic acids, mediated by a potassium permanganate (B83412)/acetic acid (KMnO₄/AcOH) system. This method provides 3-arylcoumarin derivatives in moderate to good yields and demonstrates broad functional group tolerance. rsc.org The reaction proceeds regioselectively at the C3 position. rsc.org

Transition-metal-free conditions have also been established for the regioselective C-3 arylation of coumarins. nih.gov Arylation can be achieved using arylhydrazines, which are oxidized by potassium permanganate. nih.gov Another metal-free approach utilizes catalytic amounts of 5,10,15,20-tetrakis(4-diethylaminophenyl)porphyrin to promote the Meerwein arylation, offering an environmentally friendly route to a wide range of 3-arylcoumarins. rsc.org Furthermore, palladium-catalyzed C–H olefination represents another strategy for functionalizing the coumarin core. nih.gov

Table 1: Selected Methods for C-3 Arylation of Coumarins

| Method | Arylating Agent | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|---|

| Dehydrogenative Radical Arylation | Arylboronic Acids | KMnO₄/AcOH | High efficiency, moderate to good yields, C3-selective. | rsc.org |

| Radical Oxidation | Arylhydrazines | KMnO₄ | Transition-metal-free, regioselective. | nih.gov |

| Meerwein Arylation | Not Specified | 5,10,15,20-tetrakis(4-diethylaminophenyl)porphyrin | Metal-free, environmentally friendly. | rsc.org |

| Palladium-Catalyzed Carbonylative Synthesis | Not Specified | Pd-catalyst, Zn(II) catalyst | Forms 3-arylcoumarins from ynamides and salicylaldehyde. | nih.gov |

Introduction of Heterocyclic Moieties (e.g., Oxadiazole, Triazole)

Coupling the coumarin scaffold with heterocyclic rings like oxadiazoles (B1248032) and triazoles is a common strategy to generate hybrid molecules with diverse pharmacological potential. benthamdirect.comingentaconnect.com

Oxadiazole Derivatives: Coumarin-oxadiazole hybrids can be synthesized through several routes. One common method starts with the conversion of a coumarin-3-carboxylic acid into its corresponding methyl ester, followed by reaction with hydrazine (B178648) to form a hydrazide. researchgate.net This hydrazide can then be cyclized with reagents like chloramine-T to form the 3-(5-substituted-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one. ajmrd.com Another strategy involves preparing a 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4-methyl-2H-chromen-2-one intermediate, which can then be reacted with α-haloketones to yield thiosubstituted 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net These syntheses can be performed under conventional reflux conditions or using solvent-free grinding methods, with the latter often providing better yields and shorter reaction times. researchgate.net

Triazole Derivatives: The synthesis of coumarin-triazole conjugates is frequently achieved using the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as "click chemistry". nih.govscielo.org.mx This reaction involves the cycloaddition of an azide (B81097) with a terminal alkyne. A typical procedure begins with the propargylation of a hydroxycoumarin, such as 4-hydroxycoumarin (B602359) or 7-hydroxy-4-methylcoumarin, using propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃). nih.govscielo.org.mx The resulting O-propargylated coumarin is then reacted with various alkyl or aryl azides in the presence of a copper(I) catalyst, often generated in situ from Cu₂O or other copper sources with a reducing agent like sodium ascorbate, to yield the desired 4-substituted 1,2,3-triazole-coumarin derivatives. nih.gov This methodology allows for the introduction of a wide array of substituents onto the triazole ring. nih.govscielo.org.mx

Table 2: Synthesis of Coumarin-Heterocycle Hybrids

| Heterocycle | Synthetic Method | Starting Coumarin Derivative | Key Reagents | Reference(s) |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Cyclization of hydrazide | Coumarin-3-carboxylic acid hydrazide | Chloramine-T, Ethanol | ajmrd.com |

| Thiosubstituted 1,3,4-Oxadiazole | S-alkylation | 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4-methyl-2H-chromen-2-one | α-haloketones | researchgate.net |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | O-propargylated coumarin | Alkyl/Aryl azides, Cu₂O, Sodium ascorbate | nih.gov |

| 1,2,4-Triazole | Cyclization of thiocarbazinate | Potassium salt of coumarin thiocarbazinate | Hydrazine hydrate | nih.gov |

Regioselective Modifications and Mechanistic Considerations

Achieving regioselectivity is crucial in the synthesis of complex coumarin derivatives to ensure the desired isomer is formed. This often requires specific catalysts and reaction conditions, and understanding the reaction mechanism is key to controlling the outcome.

Manganese(I)-catalyzed C-H functionalization offers a versatile method for the regioselective assembly of fused polycyclic pyridinium-containing coumarins. whiterose.ac.uknih.gov This strategy can be promoted by either photochemical or thermal methods using bench-stable organomanganese reagents. whiterose.ac.uknih.gov Mechanistic studies using ultra-fast time-resolved infrared spectroscopy have been instrumental in characterizing the active Mn(I) carbonyl-containing species and transient intermediates involved in the catalytic cycle. whiterose.ac.ukresearchgate.net For example, a critical seven-membered Mn(I) intermediate has been detected, providing insight into the reductive elimination pathway. whiterose.ac.uknih.gov

The C3-selective direct arylation of coumarins with arylboronic acids mediated by KMnO₄/AcOH is another example of a highly regioselective process. rsc.org The mechanism is proposed to involve a radical pathway.

Furthermore, regioselective synthesis can be achieved through multi-step sequences involving intramolecular rearrangements and cyclizations. For instance, coumarin-annulated polycyclic heterocycles have been synthesized via a sequential Claisen rearrangement followed by a tin-hydride mediated radical cyclization. mdpi.com The initial step involves preparing a 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one, which undergoes a Claisen rearrangement to form a pyrano[2,3-c]chromen-5(3H)-one derivative. mdpi.com Subsequent radical cyclization, initiated by AIBN and mediated by nBu₃SnH, proceeds smoothly to yield the polycyclic products with high regioselectivity. mdpi.com Such methods demonstrate how a deep understanding of reaction mechanisms, including pericyclic reactions and radical processes, allows for the precise construction of complex molecular architectures based on the coumarin scaffold.

Table 3: Examples of Regioselective Reactions on the Coumarin Scaffold

| Reaction Type | Targeted Position(s) | Reagents/Catalyst | Mechanistic Aspect | Reference(s) |

|---|---|---|---|---|

| C-H Functionalization | C4 (and others) | Mn(I) Carbonyls | Formation of cyclomanganated intermediates; detected via IR spectroscopy. | whiterose.ac.uknih.govresearchgate.net |

| Direct Arylation | C3 | Arylboronic acids, KMnO₄/AcOH | Dehydrogenative direct radical arylation. | rsc.org |

| Sequential Claisen Rearrangement & Radical Cyclization | C3, C4 | nBu₃SnH, AIBN | Tin-hydride mediated 5-exo-trig radical cyclization. | mdpi.com |

| Multicomponent Reaction | C3, C4 | Base-promoted | Michael addition followed by intramolecular cyclization. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 7 Ethoxy 3 Methyl 2h Chromen 2 One and Derivatives

High-Resolution NMR Spectroscopy for Complete Signal Assignment (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 7-Ethoxy-3-methyl-2H-chromen-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals. ceon.rsscispace.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The spectrum of 7-Ethoxy-3-methyl-2H-chromen-2-one would be expected to show distinct signals for the aromatic protons on the coumarin (B35378) core, the methyl group at position 3, and the ethoxy group at position 7. The aromatic protons typically appear as doublets or doublets of doublets in the downfield region, with their specific chemical shifts and coupling constants determined by their position and relationship to neighboring protons. The methyl protons at C-3 would appear as a singlet, while the ethoxy group would give rise to a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons, showing their coupling to each other. ceon.rs

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In the proton-decoupled ¹³C NMR spectrum of 7-Ethoxy-3-methyl-2H-chromen-2-one, each carbon atom in the molecule will produce a single peak. The carbonyl carbon of the lactone ring (C-2) is typically the most deshielded, appearing at a high chemical shift value. The quaternary carbons and the carbons of the aromatic ring will also have characteristic chemical shifts. The methyl carbon at C-3 and the two carbons of the ethoxy group will appear in the upfield region of the spectrum. chemguide.co.uk

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For 7-Ethoxy-3-methyl-2H-chromen-2-one, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group. youtube.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift. youtube.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by showing correlations between protons and non-protonated carbons, as well as across heteroatoms. youtube.com For example, a correlation between the methyl protons at C-3 and the carbonyl carbon (C-2) would confirm their proximity.

By systematically analyzing the data from these NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 7-Ethoxy-3-methyl-2H-chromen-2-one can be achieved.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-Ethoxy-3-methyl-2H-chromen-2-one

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| 2 | - | - | - | ~161 |

| 3 | - | - | - | ~125 |

| 4 | ~7.5 | s | - | ~145 |

| 5 | ~7.3 | d | 8.5 | ~128 |

| 6 | ~6.8 | dd | 8.5, 2.5 | ~113 |

| 8 | ~6.7 | d | 2.5 | ~101 |

| 8a | - | - | - | ~155 |

| 4a | - | - | - | ~112 |

| 7-OCH₂CH₃ | ~4.1 | q | 7.0 | ~64 |

| 7-OCH₂CH₃ | ~1.4 | t | 7.0 | ~15 |

| 3-CH₃ | ~2.1 | s | - | ~18 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes. ijres.org

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. ijres.org For 7-Ethoxy-3-methyl-2H-chromen-2-one, the FT-IR spectrum would exhibit several key absorption bands. The most prominent would be the strong stretching vibration of the lactone carbonyl group (C=O) typically appearing in the region of 1700-1750 cm⁻¹. orientjchem.org Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the aliphatic methyl and ethoxy groups, C=C stretching vibrations of the aromatic and pyrone rings, and C-O stretching vibrations of the ether linkage and the lactone. ias.ac.innih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both techniques probe vibrational energy levels, the selection rules differ. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For 7-Ethoxy-3-methyl-2H-chromen-2-one, the Raman spectrum would also show characteristic bands for the coumarin skeleton, including the C=C and C-O vibrations. nih.gov The symmetric stretching of the aromatic ring system often gives a strong Raman signal.

Table 2: Expected Vibrational Frequencies for 7-Ethoxy-3-methyl-2H-chromen-2-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Lactone) Stretching | 1700 - 1750 |

| Aromatic C=C Stretching | 1500 - 1650 |

| C-O (Ether) Stretching | 1200 - 1300 |

| C-H (Aromatic) Stretching | 3000 - 3100 |

| C-H (Aliphatic) Stretching | 2850 - 3000 |

Mass Spectrometry (HRMS, LCMS, ESI-MS) for Molecular Formula Confirmation and Fragmentology

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. sciepub.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. For 7-Ethoxy-3-methyl-2H-chromen-2-one (C₁₂H₁₂O₃), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of synthetic products. nih.govsemanticscholar.org For a synthesized sample of 7-Ethoxy-3-methyl-2H-chromen-2-one, LC-MS would provide information on its purity and confirm its molecular weight. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like coumarins. In positive ion mode, 7-Ethoxy-3-methyl-2H-chromen-2-one would likely be observed as the protonated molecule [M+H]⁺. researchgate.net

Fragmentology: Tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected and fragmented, provide valuable structural information. The fragmentation pattern of the [M+H]⁺ ion of 7-Ethoxy-3-methyl-2H-chromen-2-one would be expected to show characteristic losses. For instance, the loss of the ethyl group (C₂H₅) from the ethoxy substituent is a likely fragmentation pathway. Further fragmentation could involve the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation for coumarins. rsc.org The analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. sciepub.com

Table 3: Expected Mass Spectrometric Data for 7-Ethoxy-3-methyl-2H-chromen-2-one

| Ion | m/z (Nominal) | Description |

| [M+H]⁺ | 205 | Protonated molecule |

| [M-C₂H₅]⁺ | 177 | Loss of the ethyl group |

| [M+H-CO]⁺ | 177 | Loss of carbon monoxide |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sapub.org If a suitable single crystal of 7-Ethoxy-3-methyl-2H-chromen-2-one can be grown, X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. nih.govsapub.org

This technique would confirm the planarity of the coumarin ring system and provide details about the conformation of the ethoxy group. nih.govresearchgate.net Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, would be revealed. sapub.orgresearchgate.net While no specific crystal structure for 7-Ethoxy-3-methyl-2H-chromen-2-one was found in the search results, the crystal structures of many related coumarin derivatives have been reported, providing a basis for understanding the likely solid-state structure of this compound. nih.goviucr.orgresearchgate.net

Advanced Photophysical Characterization Techniques

The photophysical properties of coumarin derivatives are of great interest due to their applications as fluorescent probes and laser dyes. nih.govnih.gov

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from the ground state to excited states. ijres.org The UV-Vis absorption spectrum of 7-Ethoxy-3-methyl-2H-chromen-2-one would be expected to show characteristic absorption bands in the UV region, arising from π-π* transitions within the conjugated coumarin system. The position and intensity of these bands are influenced by the substituents on the coumarin core. The electron-donating ethoxy group at position 7 generally causes a red-shift (a shift to longer wavelengths) in the absorption maximum compared to the unsubstituted coumarin. nih.gov

Fluorescence Spectroscopy: Upon absorption of light, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. nih.gov Coumarin derivatives are well-known for their strong fluorescence. The fluorescence emission spectrum of 7-Ethoxy-3-methyl-2H-chromen-2-one would show an emission band at a longer wavelength than its absorption band (the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is an important parameter that can be determined from these measurements. nih.gov The fluorescence properties are also sensitive to the solvent environment. nih.gov

Time-Resolved Fluorescence and Relaxation Dynamics

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the lifetime of the excited state and the various de-excitation pathways available to the molecule. mdpi.com For 7-Ethoxy-3-methyl-2H-chromen-2-one, time-resolved fluorescence measurements would reveal the fluorescence lifetime, which is typically in the nanosecond range for coumarin derivatives. nih.gov

Relaxation Dynamics: Following photoexcitation, the molecule can undergo various relaxation processes, including vibrational relaxation, internal conversion, and intersystem crossing to the triplet state. In some cases, particularly in polar solvents, solvent relaxation around the excited-state dipole moment can lead to a time-dependent shift in the fluorescence spectrum. acs.org The study of these relaxation dynamics provides a deeper understanding of the excited-state behavior of the molecule. mdpi.com

Two-Photon Absorption Properties

While specific experimental data on the two-photon absorption (TPA) of 7-Ethoxy-3-methyl-2H-chromen-2-one is not extensively detailed in the surveyed literature, the TPA characteristics of the broader coumarin family, particularly its 7-substituted derivatives, have been a subject of significant research. These studies are crucial for applications in multiphoton fluorescence microscopy, photodynamic therapy, and 3D data storage. The TPA properties are highly sensitive to the molecular structure, including the nature of substituents and the extent of the π-conjugated system.

Research into related coumarin dyes provides insight into the expected TPA behavior. A study measuring the TPA cross-sections (σ₂) of Coumarin 102, Coumarin 153, and Coumarin 307 in methanol (B129727) revealed maximum values in the 730-870 nm wavelength range. iaea.org These compounds, which feature a 7-amino group, exhibit modest TPA cross-sections, with Coumarin 153 showing the highest value at 36 ± 9 GM. iaea.org The dependence of the TPA cross-section on the excitation wavelength was found to align with the shape of the single-photon absorption cross-section. iaea.org

Table 1: Two-Photon Absorption Cross-Section of Selected Coumarin Dyes in Methanol

| Compound | Wavelength Range (nm) | Maximum TPA Cross-Section (σ₂) (GM) |

|---|---|---|

| Coumarin 102 | 730-870 | 26 ± 7 |

| Coumarin 153 | 730-870 | 36 ± 9 |

| Coumarin 307 | 730-870 | 28 ± 7 |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Molecular engineering efforts have demonstrated that the TPA properties of coumarins can be dramatically enhanced. oup.com Strategies include the incorporation of strong electron-donating groups and the extension of the π-conjugation to create quadrupolar and octupolar systems. oup.com For example, a series of coumarin derivatives with carbazole (B46965) or diphenylamine (B1679370) donors connected through a cyclic stilbene (B7821643) system showed significantly larger TPA cross-sections. oup.com

In these engineered molecules, the introduction of a methyl group at the C4 position was found to reduce π-conjugation and charge transfer characteristics, leading to lower TPA cross-section values compared to their non-methylated counterparts. oup.com However, the formation of octupolar systems and the incorporation of strong donors like diphenylamine can lead to exceptionally high TPA cross-sections, reaching up to 1,510 GM. oup.com This highlights the principle that extending the molecule's conjugation and enhancing its charge-transfer character are effective strategies for boosting TPA efficiency. researchgate.net Further research has shown that adding a cinnamoyl group at the C-3 position of 7-diethylamino-coumarin derivatives can increase the TPA cross-section to values between 60 and 360 GM, with further conjugation leading to values as high as 1570 GM. researchgate.net

Table 2: Two-Photon Absorption Properties of Engineered Coumarin Derivatives in Toluene

| Compound | System Type | Maximum TPA Wavelength (λ₂ₙₘ) | Maximum TPA Cross-Section (σ₂) (GM) |

|---|---|---|---|

| C2PMC | Quadrupolar | 680 | 86 |

| D2PMC | Quadrupolar | 720 | 541 |

| C2PC | Quadrupolar | 680 | 538 |

| D2PC | Quadrupolar | 740 | 1,510 |

| TPA(MC)₃ | Octupolar | 680 | 218 |

| TPA(DC)₃ | Octupolar | 740 | 1,110 |

Data sourced from a study on molecular engineering of coumarins for enhanced 2-photon absorption. oup.com

These findings collectively suggest that the TPA properties of 7-Ethoxy-3-methyl-2H-chromen-2-one are likely to be modest but can be significantly enhanced through strategic chemical modifications, particularly by extending the π-conjugation at the 3-position or by incorporating stronger donor groups.

Computational and Theoretical Investigations of 7 Ethoxy 3 Methyl 2h Chromen 2 One

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of many-body systems, such as atoms and molecules. tandfonline.comnih.govresearchgate.net It is widely used to calculate molecular geometries, energies, and properties related to reactivity. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. dergipark.org.tr

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. dergipark.org.trresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. dergipark.org.tr

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Related Coumarin (B35378) Derivative This table presents example data for a representative coumarin to illustrate typical values.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -7.119 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -4.999 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Data adapted from a computational study on a benzofuran-coumarin derivative for illustrative purposes. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. dergipark.org.trresearchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (like oxygen), and are prone to attack by electrophiles.

Positive Regions (Blue): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are susceptible to attack by nucleophiles.

Neutral Regions (Green): Represent areas with near-zero potential. researchgate.net

For 7-Ethoxy-3-methyl-2H-chromen-2-one, the MESP would be expected to show a significant negative potential around the carbonyl oxygen (C=O) of the lactone ring, making it a primary site for electrophilic interactions. The ether oxygen of the ethoxy group would also exhibit negative potential.

Mulliken charge distribution is a method for estimating the partial atomic charge on each atom in a molecule, providing a quantitative measure of the electron distribution. researchgate.net In a typical coumarin structure, the carbonyl oxygen atom would possess a significant negative Mulliken charge, while the adjacent carbonyl carbon would have a positive charge, reflecting the polarity of the bond.

Table 2: Conceptual Mulliken Charge Distribution for Key Atoms in 7-Ethoxy-3-methyl-2H-chromen-2-one

| Atom/Group | Expected Mulliken Charge | Rationale |

|---|---|---|

| Carbonyl Oxygen (O=C) | Highly Negative | High electronegativity of oxygen pulls electron density. |

| Carbonyl Carbon (O=C) | Positive | Electron deficiency due to bonding with two oxygen atoms. |

| Ether Oxygen (-O-) | Negative | Electronegative oxygen in the ethoxy group. |

Key descriptors include:

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Potential (μ): Defined as μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. researchgate.net

Table 3: Representative Global Reactivity Descriptors for a Coumarin Molecule This table presents example data to illustrate typical values.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Chemical Hardness (η) | 1.06 | A higher value indicates greater stability and lower reactivity. researchgate.net |

| Chemical Potential (μ) | -6.059 | Represents the escaping tendency of electrons. |

Data adapted from a computational study on a benzofuran-coumarin derivative for illustrative purposes. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. tandfonline.com It is a cornerstone of drug discovery, used to predict binding modes and affinities, thereby guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov

Docking algorithms explore various possible conformations of the ligand within the protein's active site and score them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. The resulting binding affinity, often expressed as a docking score in kcal/mol, estimates the strength of the interaction, with more negative values indicating stronger binding.

Coumarin derivatives have been successfully docked into the active sites of numerous biological macromolecules to explain their observed activities. tandfonline.comnih.gov These studies reveal that the coumarin scaffold can form key interactions, such as:

Hydrogen bonds: Often involving the carbonyl oxygen.

π-π stacking: Between the aromatic rings of the coumarin and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

Hydrophobic interactions: Involving the nonpolar parts of the molecule.

Table 4: Examples of Molecular Docking Studies on Coumarin Derivatives with Various Biological Targets

| Coumarin Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide | Aspergillus niger (fungal protein, PDB: 5GHL) | -7.8 | Hydrogen bonding, π-π stacking | tandfonline.com |

| N-(1-benzylpiperidin-4-yl)acetamide-coumarin hybrid | Torpedo californica Acetylcholinesterase (TcAChE) | - | Dual binding site interaction | nih.gov |

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors. nih.govacs.org Carbonic anhydrases are metalloenzymes containing a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity of hydrating CO₂. nih.gov

Unlike classical sulfonamide inhibitors that directly coordinate to the zinc ion, coumarins act as prodrugs. nih.gov The inhibition mechanism involves the following steps:

The coumarin molecule enters the active site of the carbonic anhydrase.

The ester bond of the coumarin's lactone ring is hydrolyzed by the enzyme, a reaction catalyzed by the active site environment.

This hydrolysis opens the ring to form a cis-2-hydroxycinnamic acid derivative.

This product then acts as the true inhibitor, binding to the Zn²⁺ ion via its carboxylate group and physically obstructing the entrance to the active site. acs.orgnih.gov This prevents the natural substrate, CO₂, from accessing the catalytic machinery.

Molecular docking studies have been instrumental in confirming this binding mode. nih.govtandfonline.com They show the coumarin hydrolysis product positioned at the entrance of the cone-shaped active site cavity, with the carboxylate group interacting with the zinc ion and nearby residues. Many coumarin derivatives exhibit high selectivity for tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, making them attractive candidates for anticancer drug development. nih.govtandfonline.comresearchgate.net

Table 5: Inhibition Data of Representative Coumarin Derivatives Against Human (h) Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Coumarin-linked 1,2,4-oxadiazole (B8745197) 1 | >10000 | >10000 | 25.4 | 4.8 |

| Coumarin-linked 1,2,4-oxadiazole 2 | >10000 | >10000 | 15.8 | 7.5 |

Data adapted from studies on coumarin-based CA inhibitors to illustrate isoform selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical Focus)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the preclinical phase of drug discovery, QSAR models serve as powerful predictive tools, enabling the rational design of more potent and selective analogues, and prioritizing compounds for synthesis and biological testing.

Development of Predictive Models for Biological Activities

While specific QSAR models exclusively developed for 7-Ethoxy-3-methyl-2H-chromen-2-one are not extensively documented in publicly available literature, the development of such models would follow established methodologies widely applied to other coumarin derivatives for various biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. researchgate.netnih.govnih.gov

The process of developing a predictive QSAR model for a biological activity, such as cytotoxicity against a cancer cell line, would involve the following key steps:

Data Set Selection: A series of coumarin analogues with varying substituents at different positions of the coumarin ring, including 7-Ethoxy-3-methyl-2H-chromen-2-one, would be synthesized and their biological activity (e.g., IC50 values) experimentally determined. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govtbzmed.ac.ir

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons, influencing reactivity and intermolecular interactions. Examples include dipole moment and partial charges. researchgate.net

Steric or Geometrical descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). researchgate.netnih.gov The goal is to select a combination of descriptors that best explains the variance in the observed activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal and external validation techniques. A robust and reliable QSAR model will have high correlation coefficients (R²) and low root mean square errors (RMSE) for both the training and test sets. tbzmed.ac.irnih.gov

A hypothetical QSAR model for the anticancer activity of a series of coumarin derivatives might take the form of the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor.

Identification of Key Structural Descriptors Influencing Activity

The analysis of a validated QSAR model allows for the identification of the key structural features, or descriptors, that significantly influence the biological activity of the compounds. For coumarin derivatives, studies have revealed that a combination of steric, electronic, and hydrophobic properties often governs their activity. researchgate.netnih.gov

Based on structure-activity relationship (SAR) studies of related 4-methylcoumarin (B1582148) derivatives, we can infer the potential influence of the substituents in 7-Ethoxy-3-methyl-2H-chromen-2-one on its biological activities, such as cytotoxicity. scispace.comnih.gov

The 3-Methyl Group: Substitution at the 3-position of the coumarin ring has been shown to be critical for various biological activities. A methyl group at this position can influence the steric profile of the molecule, potentially affecting its binding to a target protein.

The table below illustrates some of the key structural descriptors that would be considered in a QSAR study of 7-Ethoxy-3-methyl-2H-chromen-2-one and related compounds.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target site. researchgate.net |

| Partial Charge on Atoms | Determines electrostatic interactions. | |

| Steric/Topological | Molecular Weight | Relates to the overall size of the molecule. |

| Molecular Volume | Affects how the molecule fits into a binding pocket. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity and potential for membrane permeability. |

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives of 7-Ethoxy-3-methyl-2H-chromen-2-one with potentially enhanced biological activity. For instance, if a QSAR model indicated that increased lipophilicity at the 7-position is beneficial, analogues with longer alkyl chains could be synthesized and tested. Conversely, if steric bulk at the 3-position is found to be detrimental, smaller substituents could be explored.

Preclinical Biological Activities and Mechanistic Pathways of 7 Ethoxy 3 Methyl 2h Chromen 2 One Analogues

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro)

Coumarin (B35378) and its derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. samipubco.comresearchgate.net This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

The antioxidant potential of coumarin analogues is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies have shown that various coumarin derivatives exhibit significant DPPH scavenging activity, with some compounds demonstrating efficacy comparable to standard antioxidants like ascorbic acid. samipubco.comnih.gov The scavenging percentage of some coumarin derivatives has been reported to range from 27% to 91%. samipubco.com For instance, certain coumarin-oxadiazole hybrids have shown potent DPPH scavenging activity, with IC50 values as low as 17.19 μM, which is more potent than the standard ascorbic acid (IC50 = 23.80 μM). nih.gov

Similarly, these analogues have been assessed for their ability to scavenge hydroxyl radicals, which are highly reactive oxygen species. In vitro studies have demonstrated that specific coumarin derivatives can effectively neutralize hydroxyl radicals. nih.gov For example, some coumarin-oxadiazole hybrids displayed hydroxyl radical scavenging activity with IC50 values around 28.51 μM, comparable to the standard butylated hydroxyanisole (BHA) (IC50 = 36.05 μM). nih.gov The electron-donating nature of substituents on the coumarin ring appears to play a role in this radical scavenging capacity. researchgate.net

Table 1: DPPH and Hydroxyl Radical Scavenging Activity of Selected Coumarin Analogues

| Compound/Analogue | Assay | IC50 Value (μM) | Standard | Standard IC50 (μM) |

| Coumarin-Oxadiazole Hybrid 1 | DPPH | 19.47 | Ascorbic Acid | 23.80 |

| Coumarin-Oxadiazole Hybrid 2 | DPPH | 17.19 | Ascorbic Acid | 23.80 |

| Coumarin-Oxadiazole Hybrid 1 | Hydroxyl Radical | 32.62 | BHA | 36.05 |

| Coumarin-Oxadiazole Hybrid 2 | Hydroxyl Radical | 28.51 | BHA | 36.05 |

This table presents a summary of the radical scavenging activities of selected coumarin analogues based on available research data. nih.gov

The ability of coumarin analogues to scavenge hydrogen peroxide (H2O2) is another important aspect of their antioxidant profile. In vitro evaluations have shown that synthesized coumarin derivatives can effectively scavenge H2O2. nih.govnih.gov Studies on simple coumarins, including hydroxylated derivatives, have demonstrated their capacity to neutralize H2O2, with the activity being influenced by the presence and position of hydroxyl groups. ijournalse.org For example, 7-hydroxy coumarin has shown notable hydrogen peroxide scavenging activity. ijournalse.org The mechanism is believed to involve the donation of a hydrogen atom from the hydroxyl group to H2O2, leading to its reduction to water. ijournalse.org Some novel synthesized coumarin derivatives have exhibited excellent radical scavenging activities against hydrogen peroxide, in some cases surpassing that of vitamin C. nih.govnih.gov

Table 2: Hydrogen Peroxide Scavenging Activity of Simple Coumarins

| Compound | IC50 Value (mg/dm³) |

| Coumarin (C1) | Higher |

| 4-hydroxy coumarin (C2) | Lower than C1 |

| 7-hydroxy coumarin (C3) | Lowest (Most potent) |

| 7-hydoxy-4-methyl coumarin (C4) | Lower than C1 |

This table illustrates the relative hydrogen peroxide scavenging activity of simple coumarins, with a lower IC50 value indicating higher potency. ijournalse.org

Antimicrobial Properties (Antibacterial, Antifungal) and Molecular Targets

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. samipubco.comresearchgate.net Their potential as antimicrobial agents is an active area of research, particularly in the context of rising antibiotic resistance. faculdadececape.edu.brnih.gov

The antibacterial and antifungal efficacy of coumarin analogues has been tested against a variety of pathogenic microorganisms. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. samipubco.comresearchgate.netnih.gov For example, certain coumarin derivatives have displayed significant activity against strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.netniscpr.res.in The inhibition zones for some derivatives against bacteria have been recorded to be in the range of 6 to 27 mm. samipubco.com Furthermore, some coumarin-1,2,4-triazole hybrids have shown inhibitory effects against plant pathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum. tandfonline.comfigshare.com An analogue of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, has also demonstrated significant antimicrobial and antifungal activity. researchgate.net

Table 3: In vitro Antimicrobial Activity of Selected Coumarin Derivatives

| Derivative Type | Pathogen | Activity | Reference |

| Coumarin-1,2,4-triazole hybrids | Fusarium oxysporum, Sclerotinia sclerotiorum | Inhibitory | tandfonline.comfigshare.com |

| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Staphylococcus aureus, Candida albicans, Aspergillus fumigatus | Significant | researchgate.net |

| General Coumarin Derivatives | Various Bacteria | Inhibition zones 6-27 mm | samipubco.com |

| Coumarin-pyrano-pyrimidine hybrids | S. Pneumoniae, S. Epidermidis, S. Aureus, E. coli, K. Pneumoniae, S. Paratyphi, P. Italicum, A. Fumigatus | Moderate to high | nih.gov |

This table summarizes the antimicrobial activity of different types of coumarin derivatives against specific pathogens as reported in the literature.

The antimicrobial mechanisms of coumarin analogues are multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane integrity. colab.wsnih.govnih.gov This can lead to increased membrane permeability and leakage of intracellular components, ultimately causing cell death. acs.org Some coumarin derivatives are designed to mimic antimicrobial peptides (AMPs), which act by targeting and disrupting microbial membranes. nih.govacs.org Another key mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and cell division. nih.gov By inhibiting these enzymes, coumarin derivatives can effectively halt bacterial proliferation. nih.gov Additionally, some coumarins have been found to interfere with biofilm formation, a crucial factor in bacterial virulence and resistance. nih.gov For fungi, coumarin has been shown to induce apoptosis, a form of programmed cell death, in Candida albicans. frontiersin.org

Anticancer Activity in Cell Lines and Cellular Mechanisms

A significant body of research has focused on the anticancer potential of coumarin derivatives. nih.govresearchgate.netijpda.org These compounds have shown cytotoxic activity against a variety of cancer cell lines and act through multiple cellular mechanisms. researchgate.netfrontiersin.org

In vitro studies have demonstrated the antiproliferative effects of coumarin analogues on various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), liver cancer (HepG2), and colon cancer cells. nih.govresearchgate.netresearchgate.net For instance, some coumarin-1,2,3-triazole hybrids have exhibited significant cytotoxic activity against MCF-7 cells, with IC50 values lower than the standard drug cisplatin. nih.gov Other derivatives have shown potent activity against HepG2 and HeLa cells. researchgate.net The inhibitory concentrations (IC50) of these compounds can vary widely depending on their specific structure and the cancer cell line being tested. nih.govsci-hub.se

The anticancer mechanisms of coumarin analogues are diverse and complex. researchgate.netfrontiersin.orgnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 levels, and activating caspases, which are key executioners of apoptosis. researchgate.netresearchgate.net Furthermore, coumarin derivatives can induce cell cycle arrest at different phases (e.g., G0/G1, S, or G2/M phase), thereby preventing cancer cell proliferation. ijpda.orgsci-hub.senih.gov Other reported mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors), the regulation of reactive oxygen species (ROS), and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. frontiersin.orgnih.gov

Table 4: Anticancer Activity of Selected Coumarin Analogues in Different Cell Lines

| Coumarin Analogue Type | Cancer Cell Line | Effect | Mechanism |

| Coumarin-1,2,3-triazole hybrid | MCF-7 (Breast) | Cytotoxic (IC50 < Cisplatin) | Not specified |

| Triazole-substituted coumarins | MCF-7 (Breast), HeLa (Cervical) | Cytotoxic | Not specified |

| Coumarin-pyridine hybrids | MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver), A549 (Lung) | Antiproliferative | G2/M phase arrest, apoptosis |

| General Coumarin Derivatives | Various | Antiproliferative | Induction of apoptosis, cell cycle arrest |

This table provides an overview of the anticancer effects of different coumarin analogues on various cancer cell lines and their proposed mechanisms of action. nih.govresearchgate.netsci-hub.se

Cell Proliferation Inhibition and Cytotoxicity in vitro

Analogues of 7-Ethoxy-3-methyl-2H-chromen-2-one have demonstrated significant potential in inhibiting the growth of various cancer cell lines. In vitro studies have shown that these compounds can effectively suppress cell proliferation and exhibit cytotoxic effects. For instance, certain 2-aryl-3-nitro-2H-chromene derivatives have shown potent cytotoxic activity against breast cancer cell lines, including MCF-7, T-47D, and MDA-MB-231, with some compounds being more potent than the standard drug etoposide. nih.gov One notable analogue, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, exhibited an IC50 value of 0.2 μM against MCF-7 cells, making it 36 times more potent than etoposide. nih.gov

Similarly, a study on 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one reported significant inhibition of cell growth in MCF7 breast cancer cells, with an IC50 value of 25 µM, indicating effective growth inhibition. Other novel chromone (B188151) derivatives have also shown considerable cytotoxic effects against MCF-7, HepG2, and HCT116 tumor cell lines, comparable to doxorubicin. researchgate.net Furthermore, newly synthesized pyrazolo[4,3-f]quinoline derivatives, which share a core structure, displayed significant inhibition in six different human cancer cell lines at concentrations below 14 µM. nih.gov Specifically, compounds 1M, 2E, and 2P inhibited 50% growth of all tested cancer cell lines at concentrations below 8 µM. nih.gov

The cytotoxic activity of these coumarin analogues is often evaluated using methods like the SRB assay. researchgate.net The results from these studies highlight the potential of these compounds as scaffolds for the development of new anticancer agents.

Table 1: In vitro Cytotoxicity of 7-Ethoxy-3-methyl-2H-chromen-2-one Analogues

| Compound/Analogue | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | MCF-7 (Breast Cancer) | IC50 = 0.2 μM | nih.gov |

| 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one | MCF-7 (Breast Cancer) | IC50 = 25 µM | |

| Novel Chromone Derivatives (3e, 7b, 12c, 14a) | MCF-7, HepG2, HCT116 | Comparable to Doxorubicin | researchgate.net |

| Pyrazolo[4,3-f]quinoline Derivatives (1M, 2E, 2P) | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | GI50 < 8 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (e.g., S-phase arrest)

Beyond cytotoxicity, analogues of 7-Ethoxy-3-methyl-2H-chromen-2-one have been shown to induce programmed cell death, or apoptosis, and to interfere with the cell division cycle in cancer cells. The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. For example, 2-aryl-3-nitro-2H-chromene derivatives were found to induce apoptosis in breast cancer cells, which was confirmed through morphological analysis and caspase-3 activation assays. nih.gov Similarly, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one was shown to induce apoptosis in MCF7 cells through caspase activation pathways.

Several studies have detailed the ability of these coumarin analogues to cause cell cycle arrest at specific phases. For instance, certain novel chromone derivatives were found to induce G2 cell cycle arrest in MCF-7 and HepG2 cells, and G1 arrest in HCT116 cells. researchgate.net Other related Schiff base derivatives were shown to arrest the cell cycle at the S and G2 phases in PC3 cells. researchgate.net In another study, synthetic polysulfane derivatives, which share some structural similarities, caused an accumulation of leukemia cells in the G2/M phase, ultimately leading to apoptosis. markus-peschel.de Furthermore, novel benzo[h]chromene derivatives suppressed the growth of HL-60 acute myeloid leukemia cells by inducing cell cycle arrest at the G1/S phase. nih.gov This was associated with the regulation of CDK-2/CyclinD1 expression and the activation of both extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net

The ability of these compounds to modulate proteins involved in apoptosis, such as the Bcl-2 family, further underscores their therapeutic potential. nih.gov

Reactive Oxygen Species (ROS) Production and Mitochondrial Dysfunction

The generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction is another important mechanism through which coumarin analogues exert their anticancer effects. Mitochondria are the primary source of ROS within a cell, and an excess of these reactive molecules can lead to oxidative stress, cellular damage, and apoptosis. nih.govnih.gov

While direct studies on 7-Ethoxy-3-methyl-2H-chromen-2-one's effect on ROS are limited, the broader class of coumarins has been associated with modulating oxidative stress. The anticancer activity of many compounds is linked to their ability to induce ROS production in cancer cells, leading to mitochondrial damage and triggering the intrinsic apoptotic pathway. nih.gov The mitochondria play a crucial role in this process, as they are not only the source of ROS but also a key regulator of apoptosis. nih.gov Aberrant mitochondrial morphology can enhance ROS formation, creating a vicious cycle that exacerbates oxidative stress and mitochondrial deterioration, ultimately leading to cell death. nih.gov

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Topoisomerase, Carbonic Anhydrase)

Analogues of 7-Ethoxy-3-methyl-2H-chromen-2-one have been investigated for their ability to inhibit enzymes that are critical for cancer cell survival and proliferation. Two important classes of such enzymes are topoisomerases and carbonic anhydrases.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death, making them a key target for anticancer drugs. Pyrazolo[4,3-f]quinoline derivatives have been designed and synthesized with the aim of inhibiting topoisomerase I and IIα, showing potential as anticancer agents. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are involved in regulating pH, a process that is often dysregulated in tumors. nih.gov Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets. nih.govresearchgate.net Coumarin derivatives have been studied as inhibitors of these tumor-associated CAs. researchgate.net For instance, a series of bis-ureido-substituted benzenesulfonamides showed effective inhibition of hCA IX and hCA XII. nih.gov Similarly, other sulfonamide derivatives have demonstrated potent and selective inhibition of these cancer-related CA isoforms. nih.gov The inhibition of these enzymes by coumarin analogues can disrupt the tumor microenvironment and impede cancer cell growth.

Anti-inflammatory Potential and Associated Pathways

Derivatives of 7-Ethoxy-3-methyl-2H-chromen-2-one have also demonstrated significant anti-inflammatory properties. Inflammation is a key process in the development and progression of many diseases, including cancer. The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

For example, a study on 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one showed a notable decrease in edema and inflammatory markers in an animal model. Other coumarin-based analogues have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced macrophages. semanticscholar.orgnih.gov The mechanism of action often involves the suppression of the NF-κB pathway, a key regulator of inflammation. nih.gov Additionally, some coumarin derivatives have been found to upregulate the Nrf2/HO-1 signaling pathway, which has protective effects against inflammation. nih.gov

A series of 7-(2-oxoalkoxy)coumarins were synthesized and shown to inhibit the production of nitric oxide (NO) and IL-6 in macrophages, further highlighting their anti-inflammatory potential. researchgate.net Similarly, novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives exhibited potent anti-inflammatory and analgesic activity. nih.gov

Table 2: Anti-inflammatory Activity of 7-Ethoxy-3-methyl-2H-chromen-2-one Analogues

| Compound/Analogue | Model | Key Findings | Reference |

|---|---|---|---|

| 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one | Animal Model | Decreased edema and inflammatory markers | |

| Coumarin-based analogue (14b) | LPS-induced Macrophages | Inhibited TNF-α and IL-6 production; EC50 = 5.32 μM | nih.gov |

| 7-(2-Oxoalkoxy)coumarins | LPS-induced Macrophages | Inhibited NO and IL-6 production | researchgate.net |

| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives | In vivo models | Potent anti-inflammatory and analgesic activity | nih.gov |

Other Biological Activities (e.g., Muscle Relaxant Effects, Serotonin (B10506) Receptor Modulation)

In addition to their anticancer and anti-inflammatory properties, analogues of 7-Ethoxy-3-methyl-2H-chromen-2-one have been explored for other biological activities.

Muscle Relaxant Effects: A study on 7-ethoxy-4-methyl-2H-chromen-2-one demonstrated a significant relaxant effect on rat tracheal rings. japsonline.com This effect was found to be concentration-dependent and more potent than theophylline, a known phosphodiesterase inhibitor. japsonline.com The primary mechanism for this muscle relaxant action was identified as the blockade of L-type calcium channels. japsonline.comresearchgate.net